Sygethin free acid

Description

Contextualization of Disulfonic Acid Derivatives in Chemical Biology

Disulfonic acid derivatives represent a significant class of organic compounds with diverse applications in chemical biology. The presence of two sulfonic acid groups imparts distinct physicochemical properties, such as high water solubility and the ability to interact with biological macromolecules. Aromatic compounds bearing sulfonic acid substituents are rare in nature but are synthesized in large quantities for industrial applications, including detergents, dyes, and pharmaceuticals. researchgate.net These functional groups can influence the pharmacokinetic and pharmacodynamic profiles of a molecule, often enhancing its interaction with biological targets. In the realm of medicinal chemistry, the introduction of sulfonic acid moieties is a strategy to modulate the biological activity and improve the developability of drug candidates. nih.gov

Historical Perspective of Sygethin Free Acid and Related Compounds

The history of this compound is intrinsically linked to the development of synthetic nonsteroidal estrogens, particularly synestrol (hexestrol). Synestrol, a potent estrogenic compound, was first described in 1938 and has been used for hormone replacement therapy and in the treatment of certain cancers. wikipedia.org In the quest for compounds with more selective biological activities, researchers explored modifications of the synestrol structure. This led to the development of analogs designed to retain certain beneficial effects while eliminating the estrogenic activity.

Sygethin, also known by the alternative name Sigetin, emerged from this line of research as a non-estrogenic analog of hexestrol (B1673224). nih.gov A key study published in 1980 by Russian researchers V. E. Ryzhenkov and V. T. Svergun provided the first insights into the biological effects of Sigetin, distinguishing it from its estrogenic parent compound. nih.gov This research marked a pivotal moment in the historical context of Sygethin, highlighting its potential for divergent therapeutic applications.

Rationale for Comprehensive Academic Investigation of this compound

The primary rationale for a comprehensive academic investigation of this compound stems from its unique profile as a non-estrogenic analog of a potent synthetic estrogen with demonstrated effects on lipid metabolism. nih.gov The separation of biological activities—eliminating hormonal effects while potentially retaining or introducing other pharmacological properties—is a compelling reason for further study. The findings from the 1980 study on Sigetin's ability to modulate cholesterol and lipoprotein levels in rabbits provide a strong foundation for exploring its potential as a therapeutic agent for metabolic disorders. nih.gov

Furthermore, the disulfonic acid nature of the molecule suggests a distinct mode of interaction with biological systems compared to its non-sulfonated parent compound, synestrol. A deeper investigation is warranted to understand the structure-activity relationship and the specific molecular targets through which this compound exerts its effects.

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for this compound appears to be limited, with a notable scarcity of recent publications. The foundational research was conducted in the late 20th century, and there is little evidence of sustained, widespread investigation in the contemporary scientific literature. The most significant and detailed research findings available are from the 1980 study that examined its effects on lipid profiles in an animal model. nih.gov

This lack of recent research presents both a challenge and an opportunity. While the existing data is sparse, the initial findings are intriguing and suggest that this compound could be a valuable tool compound for chemical biology or a lead for drug discovery. A renewed focus on this compound, employing modern research methodologies, could uncover novel biological activities and mechanisms of action.

Theoretical Frameworks Guiding this compound Research

The theoretical frameworks guiding research on this compound are primarily based on the principles of medicinal chemistry and pharmacology. The concept of developing non-hormonal analogs of steroid and stilbene (B7821643) compounds has been a guiding principle in the design of drugs with improved safety and specificity. The structural modification of synestrol to yield the non-estrogenic Sygethin is a classic example of this approach.

Furthermore, the investigation of its effects on lipid metabolism is grounded in the broader understanding of how small molecules can modulate metabolic pathways. The 1980 study by Ryzhenkov and Svergun was likely guided by the hypothesis that non-estrogenic analogs of estrogens might still influence metabolic processes, a concept that has been further explored with other compounds like genistein, which regulates lipid metabolism via the estrogen receptor β. nih.govmdpi.com Future research would likely be guided by more contemporary theoretical frameworks, including target-based drug discovery and systems biology approaches, to elucidate its mechanism of action at a molecular level.

Detailed Research Findings

The seminal 1980 study by V. E. Ryzhenkov and V. T. Svergun provides the most detailed research findings on Sygethin (referred to as Sigetin). The study investigated the effects of Sigetin, a non-estrogenic analog of hexestrol, on lipid metabolism in hyperlipidemic rabbits. nih.gov

The key findings from this study are summarized in the interactive data table below:

| Parameter | Effect of Sigetin in Hyperlipidemic Rabbits |

| Blood Serum Cholesterol | Decreased |

| Liver Tissue Cholesterol | Decreased |

| Aorta Cholesterol | Decreased |

| Very Low-Density Lipoproteins (VLDL) | Reduced fraction |

| VLDL Cholesterol | Decreased content in this fraction |

| Blood Serum Triglycerides | Decreased (in combination with diethylstilbestrol) |

| Alpha-Lipoproteins | Increased fraction (in combination with diethylstilbestrol) |

These findings demonstrate that Sygethin has a notable impact on lipid profiles, suggesting a potential role in the management of hyperlipidemia. The study also highlighted that the co-administration of Sigetin with diethylstilbestrol (B1670540) resulted in a synergistic effect on triglyceride and alpha-lipoprotein levels. nih.gov

Structure

3D Structure

Properties

CAS No. |

60252-39-3 |

|---|---|

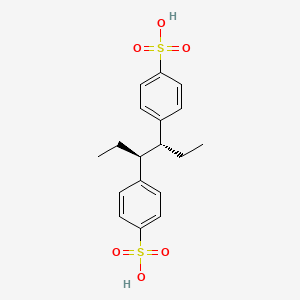

Molecular Formula |

C18H22O6S2 |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

4-[(3S,4R)-4-(4-sulfophenyl)hexan-3-yl]benzenesulfonic acid |

InChI |

InChI=1S/C18H22O6S2/c1-3-17(13-5-9-15(10-6-13)25(19,20)21)18(4-2)14-7-11-16(12-8-14)26(22,23)24/h5-12,17-18H,3-4H2,1-2H3,(H,19,20,21)(H,22,23,24)/t17-,18+ |

InChI Key |

VVNNCRNANKENRU-HDICACEKSA-N |

SMILES |

CCC(C1=CC=C(C=C1)S(=O)(=O)O)C(CC)C2=CC=C(C=C2)S(=O)(=O)O |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)S(=O)(=O)O)[C@@H](CC)C2=CC=C(C=C2)S(=O)(=O)O |

Canonical SMILES |

CCC(C1=CC=C(C=C1)S(=O)(=O)O)C(CC)C2=CC=C(C=C2)S(=O)(=O)O |

Related CAS |

3563-47-1 (di-potassium salt) |

Synonyms |

dipotassium-meso-n,n-disulfo-3,4-diphenylhexane sigetin sigetin, dipotassium salt |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Sygethin Free Acid

Retrosynthetic Analysis and Design of Novel Synthetic Routes for Sygethin Free Acid

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis, involving the strategic deconstruction of a complex target molecule into simpler, more readily available precursor structures solubilityofthings.comwikipedia.orgsolubilityofthings.comnumberanalytics.comsolubilityofthings.comaccessscience.comekb.eg. This "backward thinking" approach, formalized by E.J. Corey, allows chemists to identify potential synthetic routes by conceptually breaking bonds and transforming functional groups until commercially available starting materials are reached wikipedia.orgsolubilityofthings.comnumberanalytics.com.

For a hypothetical complex molecule like this compound, retrosynthetic analysis would begin by identifying key structural features, such as functional groups (e.g., carboxylic acid, hydroxyls, amines, alkenes, or aromatic rings) and any potential chiral centers. Strategic disconnections would then be planned, aiming to simplify the molecular architecture. Common disconnections include carbon-carbon bond cleavages (e.g., between carbonyl groups and alpha carbons, or via Diels-Alder retro-reactions) and carbon-heteroatom bond cleavages (e.g., ester or amide hydrolysis). Each disconnection generates "synthons" – idealized reactive fragments – which are then translated into "synthetic equivalents" – real chemical reagents or intermediates wikipedia.orgsolubilityofthings.comnumberanalytics.com. The goal is to arrive at a synthetic tree diagram, outlining multiple possible pathways and allowing for the selection of the most efficient, selective, and economical route accessscience.comfiveable.me.

Classical Organic Synthesis Approaches

Classical organic synthesis relies on a broad repertoire of established reactions and transformations to construct complex molecules from simpler precursors through a series of sequential steps solubilityofthings.comsolubilityofthings.comaccessscience.com. For this compound, a multi-step synthesis would likely involve a combination of the following:

Functional Group Interconversions (FGIs): These are crucial for modifying the reactivity and properties of intermediates. Examples include oxidation (e.g., alcohols to aldehydes/ketones or carboxylic acids), reduction (e.g., ketones to alcohols, nitro groups to amines), and various substitution reactions solubilityofthings.comsolubilityofthings.comaccessscience.com.

Carbon-Carbon Bond Formation Reactions: These are essential for building the carbon skeleton. Key reactions might include:

Aldol Condensations: For forming β-hydroxy carbonyls or α,β-unsaturated carbonyls.

Wittig or Horner-Wadsworth-Emmons Reactions: For stereoselective formation of alkenes.

Diels-Alder Cycloadditions: For constructing six-membered rings, often with high stereocontrol.

Grignard or Organolithium Additions: For forming new C-C bonds, particularly to carbonyls.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira): For forming C-C bonds between sp2-hybridized carbons, often catalyzed by transition metals ekb.eg.

Use of Protecting Groups: In multi-step syntheses, reactive functional groups often need to be temporarily masked to prevent unwanted side reactions during transformations elsewhere in the molecule. Common protecting groups for alcohols, amines, and carboxylic acids would be employed and subsequently deprotected at appropriate stages solubilityofthings.com.

Hypothetical Research Findings: A Key Step in this compound Synthesis

Consider a hypothetical key intermediate in the synthesis of this compound, where a crucial carbon-carbon bond formation is required. A classical approach might involve a palladium-catalyzed cross-coupling reaction.

Table 1: Hypothetical Palladium-Catalyzed Coupling Step for this compound Intermediate

| Reactants | Catalyst System | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Purity (HPLC, %) |

| Intermediate A + Intermediate B | Pd(OAc)2, PPh3 | Toluene | 80 | 12 | 78 | 96 |

This table illustrates a plausible outcome for a single step, highlighting the typical parameters and results reported in classical organic synthesis.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, thereby minimizing environmental impact and enhancing sustainability sigmaaldrich.comimist.masolubilityofthings.compaperpublications.orgrroij.com. For the synthesis of this compound, incorporating these principles would be paramount:

Prevention of Waste: Designing reactions to maximize the incorporation of all materials into the final product (high atom economy) and minimizing or avoiding waste generation sigmaaldrich.comimist.masolubilityofthings.compaperpublications.org.

Safer Solvents and Auxiliaries: Prioritizing the use of environmentally benign solvents (e.g., water, supercritical CO2, ionic liquids) or solvent-free conditions over volatile organic compounds (VOCs) sigmaaldrich.comimist.masolubilityofthings.compaperpublications.org.

Catalysis: Employing catalytic reagents (which are used in small amounts and regenerated) instead of stoichiometric ones, leading to higher efficiency and reduced waste sigmaaldrich.comsolubilityofthings.compaperpublications.orgrroij.com. Biocatalysis, utilizing enzymes, is a particularly green approach due to its high selectivity and mild reaction conditions rroij.com.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption sigmaaldrich.comimist.mapaperpublications.org.

Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting sigmaaldrich.comimist.mapaperpublications.org.

Reduction of Derivatives: Minimizing the use of protecting groups or temporary modifications, as these steps often require additional reagents and generate waste sigmaaldrich.comimist.mapaperpublications.org.

Hypothetical Research Findings: Green Synthesis of a this compound Precursor

A hypothetical comparison could illustrate the benefits of a green chemistry approach for a specific step in the synthesis of this compound.

Table 2: Comparison of Traditional vs. Green Approach for a this compound Precursor Step

| Parameter | Traditional Method (e.g., Ester Hydrolysis) | Green Method (e.g., Enzymatic Hydrolysis) |

| Solvent | Dichloromethane, HCl (aq) | Water |

| Temperature (°C) | 60 | 25 |

| Catalyst | Stoichiometric HCl | Lipase (catalytic) |

| Atom Economy (%) | ~65 | ~98 |

| Waste Generated ( kg/kg product) | ~5 | ~0.1 |

| Product Yield (%) | 85 | 92 |

This table demonstrates how a green approach could significantly reduce solvent use, energy input, and waste generation while maintaining or improving yield.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis is a powerful strategy that integrates enzymatic transformations with traditional chemical reactions to construct complex molecules routledge.comnih.govjocpr.combeilstein-journals.orgtaylorfrancis.com. This approach leverages the exquisite selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions (aqueous media, ambient temperatures, neutral pH) offered by enzymes, often reducing the need for protecting groups and harsh reagents routledge.comjocpr.combeilstein-journals.org.

For this compound, chemoenzymatic strategies could be particularly advantageous if the molecule possesses challenging functional group interconversions or requires the introduction of specific stereocenters. Enzymes such as:

Hydrolases (e.g., lipases, esterases): Useful for selective hydrolysis of esters or amides, often with kinetic resolution of racemic mixtures beilstein-journals.org.

Oxidoreductases (e.g., alcohol dehydrogenases, monooxygenases): For highly selective oxidations or reductions of functional groups routledge.comtaylorfrancis.com.

Transaminases: For the asymmetric synthesis of chiral amines routledge.comtaylorfrancis.com.

Lyases (e.g., aldolases): For stereoselective carbon-carbon bond formation.

The integration of enzyme cascades, where multiple enzymes act sequentially in a single pot, can further streamline the synthesis process by minimizing intermediate purification steps and reducing waste jocpr.com.

Hypothetical Research Findings: Chemoenzymatic Step in this compound Synthesis

Consider a hypothetical step where an enzyme is used to introduce a chiral hydroxyl group.

Table 3: Hypothetical Enzymatic Reduction Step for this compound Intermediate

| Substrate (Ketone) | Enzyme (Biocatalyst) | Co-factor | Solvent | Temperature (°C) | Time (h) | Product (Chiral Alcohol) Yield (%) | Enantiomeric Excess (ee, %) |

| Prochiral Ketone X | Alcohol Dehydrogenase | NADH | Aqueous | 30 | 24 | 95 | >99 |

This table illustrates the high selectivity and yield achievable through chemoenzymatic approaches.

Enantioselective Synthesis of this compound Isomers

Many biologically active molecules, including potential pharmaceuticals, exist as enantiomers, which are non-superimposable mirror images wikipedia.orgnumberanalytics.comsolubilityofthings.comslideshare.netedurev.inchiralpedia.com. These enantiomers often exhibit vastly different biological activities, with one being therapeutic and the other inactive or even harmful wikipedia.orgsolubilityofthings.comslideshare.netedurev.in. Therefore, if this compound is a chiral molecule, its enantioselective synthesis would be critical to ensure the production of the desired stereoisomer. Enantioselective synthesis, also known as asymmetric synthesis, aims to produce one enantiomer predominantly over the other wikipedia.orgchiralpedia.com.

Achieving high enantioselectivity in the synthesis of a complex molecule like this compound involves carefully designed strategies that introduce chirality into an achiral or racemic precursor, or propagate existing chirality with high fidelity wikipedia.orgrsc.org.

Chiral Catalyst Development for Stereocontrol

Chiral catalysts play a pivotal role in enantioselective synthesis by providing a chiral environment that favors the formation of one enantiomer over another during a chemical reaction wikipedia.orgnumberanalytics.comsolubilityofthings.comchiralpedia.comkyushu-univ.jpuwindsor.ca. The development of highly efficient and selective chiral catalysts is a major focus in modern synthetic chemistry.

Key types of chiral catalysts include:

Chiral Metal-Ligand Complexes: These involve a transition metal (e.g., Rh, Ru, Pd, Ir, Cu) coordinated to a chiral organic ligand. The ligand's chirality dictates the stereochemical outcome of the reaction. Examples include asymmetric hydrogenation, epoxidation, and cross-coupling reactions wikipedia.orgnumberanalytics.comchiralpedia.comkyushu-univ.jprsc.orgacs.org.

Chiral Organocatalysts: These are small organic molecules that, without the involvement of a metal, can catalyze asymmetric reactions. They often operate through mechanisms involving iminium ion, enamine, or hydrogen bonding catalysis. Organocatalysts are often inexpensive and environmentally friendly wikipedia.orgnumberanalytics.comkyushu-univ.jp.

Biocatalysts (Enzymes): As discussed in chemoenzymatic synthesis, enzymes are naturally chiral and can catalyze reactions with extraordinary enantioselectivity under mild conditions rroij.comnumberanalytics.com.

For the hypothetical synthesis of this compound, chiral catalyst development would focus on designing catalysts that can effectively discriminate between enantiotopic faces or groups of prochiral substrates, leading to the formation of new stereocenters with high enantiomeric excess. This often involves understanding the reaction mechanism and optimizing the catalyst's structure to create a rigid, well-defined chiral pocket that guides the substrate's approach numberanalytics.comrsc.org.

Hypothetical Research Findings: Chiral Catalyst Performance in this compound Synthesis

Consider a hypothetical asymmetric addition reaction catalyzed by a novel chiral organocatalyst.

Table 4: Hypothetical Chiral Organocatalyst Performance for Asymmetric Addition to a this compound Intermediate

| Substrate (Aldehyde) | Chiral Organocatalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Product (Chiral Alcohol) Yield (%) | Enantiomeric Excess (ee, %) |

| Prochiral Aldehyde Y | (S)-Proline Derivative | 5 | Toluene | 0 | 90 | 97 |

This table illustrates the potential for high enantioselectivity using a chiral catalyst.

Asymmetric Induction Techniques

Beyond catalytic methods, other techniques for asymmetric induction are vital for controlling stereochemistry in the synthesis of complex molecules like this compound wikipedia.orgsolubilityofthings.comslideshare.netedurev.inrsc.orgwikipedia.org. These methods typically involve a chiral element in the substrate, reagent, or auxiliary that influences the stereochemical outcome of the reaction.

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group covalently attached to the substrate. This auxiliary directs the stereochemistry of a subsequent reaction by creating a sterically or electronically biased environment. After the desired stereoselective transformation, the auxiliary is cleaved, leaving behind the newly formed chiral center in the desired configuration. Examples include Evans' oxazolidinone auxiliaries and pseudoephedrine amides solubilityofthings.comslideshare.netwikipedia.org.

Chiral Reagents: These are enantiomerically pure reagents that react with an achiral or prochiral substrate to form a chiral product. The reagent's inherent chirality dictates the stereochemical outcome. Examples include chiral boranes for asymmetric reductions of ketones (e.g., Alpine-Borane) slideshare.net.

Substrate Control: In cases where the starting material already possesses existing chiral centers, these centers can influence the stereochemical outcome of new bond formations or functional group transformations in a predictable manner. This relies on the inherent diastereoselectivity of the reaction due to the pre-existing stereochemistry of the substrate uwindsor.cawikipedia.org.

The choice among these asymmetric induction techniques for this compound synthesis would depend on the specific structural features of the target molecule, the availability of suitable chiral starting materials or auxiliaries, and the desired level of stereocontrol. Often, a combination of these strategies is employed in a multi-step synthesis to build up the complex stereochemical architecture of a target molecule.

Preparation and Characterization of this compound Derivatives

The preparation of derivatives of "this compound" involves strategic chemical modifications to its core structure, leveraging its inherent functional groups. These modifications are crucial for exploring structure-activity relationships, improving physicochemical properties, and potentially enhancing biological activity. Characterization of these derivatives typically involves a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis, to confirm their identity and purity.

Sulfonamide and Ester Modifications

Sulfonamide Modifications Sulfonamides are a significant class of organic compounds, often employed as bioisosteres for carboxylic acids or amides due to their similar acidic properties and hydrogen-bonding capabilities hyphadiscovery.comdrughunter.com. The synthesis of sulfonamide derivatives of "this compound" would typically involve the conversion of a suitable precursor into a sulfonyl chloride, followed by reaction with an amine. Alternatively, if "this compound" possesses an amine functionality, it could react with a sulfonyl chloride. A common synthetic route for sulfonamides involves the reaction of an aliphatic or aromatic sulfonyl chloride with ammonia, which generally yields a high product nih.gov. For instance, a multi-step synthesis often begins with benzene, undergoing nitration, reduction to aniline, acetylation, and then reaction with chlorosulfonic acid to yield a sulfonyl chloride intermediate, which is subsequently converted to the sulfonamide nih.gov.

Ester Modifications Esterification is a fundamental transformation in organic chemistry, allowing for modulation of lipophilicity, solubility, and metabolic stability mdpi.com. For "this compound," ester derivatives can be prepared through various methods. The most common approach involves the reaction of the carboxylic acid group with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, driving the equilibrium towards ester formation, often with the removal of water aocs.org. Alternatively, enzymatic esterification using lipases in non-aqueous solutions offers a greener and more selective route, particularly for complex substrates or to achieve regioselectivity mdpi.comnih.govpreprints.org. Other methods include reacting free acids with N,N'-carbonyldiimidazole and methanol (B129727) aocs.org.

Table 1: Illustrative Modification Strategies for this compound

| Modification Type | Typical Reagents/Catalysts | Key Outcomes/Considerations |

| Sulfonamide | Sulfonyl chlorides, Amines | Bioisosteric replacement, tunable acidity, hydrogen bonding |

| Ester | Alcohols, Acid catalysts (e.g., H₂SO₄), Lipases | Modulation of lipophilicity, solubility, metabolic stability |

Alkylation and Arylation Strategies

Alkylation Strategies Alkylation involves the introduction of an alkyl group into a molecule. For "this compound," alkylation could occur at various nucleophilic sites, such as oxygen atoms (forming ethers or esters), nitrogen atoms (forming amines or amides), or carbon atoms (forming C-C bonds). Direct alkylation of the carboxylic acid proton is generally not the primary synthetic goal, but the alkylation of other parts of the molecule, or the conversion of the acid to an intermediate that can be alkylated, is common. Strategies to reduce side reactions, such as polymerization, are crucial during alkylation processes, often involving careful control of feed quality and reaction conditions afpm.org.

Arylation Strategies Arylation involves the introduction of an aryl group. This is a powerful tool for increasing molecular complexity and exploring aromatic interactions. Palladium-catalyzed α-arylation of carboxylic acids and secondary amides with aryl halides represents a significant advancement in this area, often employing a traceless protecting strategy to facilitate the coupling organic-chemistry.org. Another emerging strategy involves direct C(sp3)–H arylation of free alcohols, enabled by specific ligand designs that stabilize substrate-catalyst complexation through hydrogen bonding interactions nih.gov. Decarboxylative cross-coupling (DCC) of redox-active esters with halo(hetero)arenes, often employing electrocatalysis, also provides a useful protocol for achieving arylation nih.gov.

Table 2: Illustrative Alkylation and Arylation Strategies for this compound

| Strategy Type | Typical Reaction Types/Conditions | Key Outcomes/Considerations |

| Alkylation | Nucleophilic substitution, addition reactions | Introduction of alkyl chains, modification of steric/electronic properties |

| Arylation | Palladium-catalyzed cross-coupling, C-H activation, decarboxylative coupling | Introduction of aromatic rings, expansion of chemical diversity |

Scaffold Hopping and Bioisosteric Replacements

Scaffold Hopping Scaffold hopping is a medicinal chemistry strategy used to identify isofunctional molecular structures with chemically distinct core structures, while maintaining similar biological activity biosolveit.deniper.gov.inbhsai.org. This approach is particularly valuable in drug discovery for generating new lead series, improving physicochemical properties (e.g., solubility, permeability), and overcoming patent limitations niper.gov.incam.ac.uk. For "this compound," scaffold hopping would involve replacing its central core with a novel scaffold that can retain the original binding groups in their optimal orientation for biological interaction cam.ac.uk. Computational methods, such as virtual screening, topological replacement, fuzzy pharmacophores, and shape similarity, are often employed to discover such replacements by navigating through vast chemical libraries biosolveit.de.

Bioisosteric Replacements Bioisosteric replacement is a fundamental strategy in drug design to optimize physicochemical, pharmacological, and safety properties of a compound drughunter.com. Bioisosteres are functional groups or molecular fragments that share similar chemical and physical properties (e.g., size, shape, electronic properties) and can often achieve similar biological effects drughunter.com. For "this compound," if its carboxylic acid moiety is critical for activity but poses liabilities (e.g., poor permeability, metabolic instability), bioisosteric replacements can be explored. Common bioisosteres for carboxylic acids include 5-substituted 1H-tetrazole rings, which maintain comparable acidity while potentially offering improved lipophilicity drughunter.comtcichemicals.com. For amide functionalities, common replacements include heterocyclic rings like triazoles, imidazoles, oxadiazoles, or oxazoles, which can mimic hydrogen bonding properties and enhance metabolic stability drughunter.com. Direct conversion of functional groups into their bioisosteres at a late stage can offer significant efficiency advantages princeton.edu.

Table 3: Common Bioisosteric Replacements

| Original Functional Group | Common Bioisosteres | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity, altered lipophilicity, improved metabolic stability drughunter.comtcichemicals.com |

| Amide (-CONH-) | Triazole, Oxadiazole, Oxazole, Thioamide | Mimic hydrogen bonding, enhanced metabolic stability, altered PK profiles hyphadiscovery.comdrughunter.com |

| Phenyl Ring | Pyridyl, Pyrimidyl, Saturated cyclic ethers, Cubane | Improved metabolic stability, altered lipophilicity, patent circumvention hyphadiscovery.comniper.gov.intcichemicals.com |

Computational Chemistry in Synthetic Design for this compound

Computational chemistry plays an increasingly integral role in the synthetic design and optimization of complex molecules like "this compound" and its derivatives symeres.comreddit.com. It enables a rational, data-driven approach to chemical synthesis, reducing experimental burden and accelerating discovery.

Reaction Pathway Prediction and Optimization

Computational methods are extensively used for predicting viable synthetic routes and optimizing reaction conditions for target molecules nih.gov. This field has evolved from rule-based systems to sophisticated machine learning and deep neural network algorithms nih.govfrontiersin.org. Retrosynthetic analysis, a key concept in synthetic design, has been transformed by computational tools that simplify complex problems into a series of structural simplifications nih.gov.

Rule-Based Systems: Early systems like LHASA utilized hand-coded reaction rules and network searching to suggest synthetic pathways nih.govfrontiersin.org.

Data-Driven Approaches: More recent advancements involve machine learning and deep learning models that learn from vast reaction databases to predict reactant candidates and reaction types nih.govgenome.jpresearchgate.netnih.govresearchgate.netarxiv.org. These models can predict feasible organic reaction pathways, sometimes even without prior knowledge, by learning the changes in atomic environments associated with chemical reactions nih.govresearchgate.net.

Optimization: Computational tools can predict reaction conditions and explore alternative synthetic pathways, aiding chemists in making rational decisions about what to synthesize next and how to optimize reaction efficiency and yield reddit.comarxiv.org.

Table 4: Computational Methods for Reaction Pathway Prediction

| Method Category | Description | Application in Synthetic Design |

| Retrosynthetic Analysis | Deconstructs target molecule into simpler precursors | Identifies potential starting materials and reaction sequences nih.gov |

| Rule-Based Systems | Utilizes predefined reaction rules and databases | Proposes known or analogous reactions for synthesis steps nih.govfrontiersin.org |

| Machine Learning/Deep Learning | Learns from large datasets of chemical reactions | Predicts reaction outcomes, conditions, and novel pathways researchgate.netnih.govarxiv.org |

Molecular Modeling for Precursor Design

Molecular modeling is a powerful computational technique used to design precursors for "this compound" by understanding and predicting molecular interactions and properties symeres.com. It allows chemists to explore a vast chemical space and rationally design molecules with desired characteristics.

Structure-Based Design: If the target (e.g., a protein) that "this compound" interacts with is known, molecular docking and dynamics simulations can be used to predict binding modes and affinities, guiding the design of precursors with improved interactions chemrxiv.org.

Property Prediction: Computational models can predict various physicochemical properties of potential precursors, such as solubility, lipophilicity, and pKa, which are critical for synthetic feasibility and downstream applications chemrxiv.org.

Conformational Analysis: Understanding the preferred conformations of "this compound" and its precursors is crucial for designing stereoselective syntheses and for predicting how the molecules might interact in a biological environment.

Virtual Screening: Large libraries of compounds can be virtually screened to identify potential precursors or building blocks that possess desired characteristics or could be readily synthesized to form "this compound" or its derivatives biosolveit.de.

Table 5: Applications of Molecular Modeling in Precursor Design

| Application Area | Description | Impact on Design |

| Binding Mode Prediction | Simulates interaction of molecules with biological targets | Guides structural modifications for improved affinity and selectivity |

| Physicochemical Property Prediction | Estimates properties like solubility, logP, pKa | Informs design for optimal ADME (Absorption, Distribution, Metabolism, Excretion) characteristics |

| Conformational Analysis | Explores stable 3D arrangements of molecules | Aids in stereoselective synthesis and understanding molecular flexibility |

| Virtual Library Screening | Rapidly evaluates large chemical spaces | Identifies novel precursors or building blocks for synthesis biosolveit.de |

Based on a thorough search of available scientific literature and chemical databases, there is currently no publicly accessible, detailed research data on the advanced structural elucidation and conformational analysis of this compound. Specific experimental findings from single-crystal X-ray diffraction, high-resolution nuclear magnetic resonance (NMR) spectroscopy, or mass spectrometry for this particular compound have not been published.

Therefore, it is not possible to provide the specific, data-rich article as requested in the outline. The required detailed research findings, data tables, and in-depth analysis for the following sections are not available in the public domain:

Advanced Structural Elucidation and Conformational Analysis of Sygethin Free Acid

Mass Spectrometry for Precise Structural Confirmation

To generate the requested article would require access to primary research data that is not currently available. Any attempt to create content for these sections would be speculative and would not adhere to the required standards of scientific accuracy and reliance on published research findings.

Computational Approaches to Conformational Landscape of Sygethin Free Acid

Molecular Dynamics (MD) Simulations for Conformational FlexibilityThere is no available research that has employed Molecular Dynamics simulations to explore the conformational flexibility, solvent interactions, or dynamic behavior of this compound over time.

The generation of a scientifically accurate and detailed article as per the requested outline is not feasible at this time. The necessary foundational research, including experimental analysis and computational modeling of this compound, has not been published in the accessible scientific domain. Without primary data, the creation of the specified content, including data tables and detailed findings, cannot be accomplished.

Preclinical Pharmacological and Biological Investigations of Sygethin Free Acid

Elucidation of Molecular Mechanisms of Action of Sygethin Free Acid

The comprehensive molecular mechanism of action for this compound is not fully detailed in the existing literature. However, its principal physiological effect is well-documented.

Receptor Binding Studies and Target Identification

Specific receptor binding studies and comprehensive target identification for this compound are not extensively reported in publicly available scientific literature. While it is an analog of hexestrol (B1673224), a synthetic estrogen, Sygethin is reported to be devoid of estrogenic activity, suggesting it does not significantly interact with estrogen receptors to elicit a classical estrogenic response. drugfuture.com The precise molecular targets responsible for its uterotonic effects remain an area for further investigation.

Enzyme Inhibition/Activation Kinetics (e.g., xanthine (B1682287) oxidase inhibition)

There is no available scientific evidence to suggest that this compound acts as an inhibitor or activator of xanthine oxidase. Detailed studies on the enzyme inhibition or activation kinetics of this compound across a broad range of enzymes have not been published, and therefore, its profile in this regard is currently uncharacterized.

Protein-Ligand Interaction Studies (e.g., amino acid residues interactions)

Detailed protein-ligand interaction studies, including the identification of specific amino acid residues that may interact with this compound at its molecular target, have not been described in the reviewed literature. Elucidating these interactions would be contingent on the definitive identification of its primary protein target(s).

Cellular Signaling Pathway Modulation (e.g., myometrium contractile activity)

The most clearly defined pharmacological action of Sygethin is its ability to modulate cellular signaling pathways in the myometrium, leading to increased contractile activity. drugfuture.com

Sygethin directly stimulates the rhythmic contractile activity of the myometrium. drugfuture.com This action is crucial for its use in the stimulation of labor. drugfuture.com The physiological process of uterine contraction is complex, involving the interplay of myocyte electrophysiology, excitation-contraction coupling, and the regulation of the contractile apparatus's sensitivity to calcium ions (Ca²⁺). nih.govsemanticscholar.org An increase in intracellular Ca²⁺ is the primary trigger for the contraction of uterine smooth muscle cells. semanticscholar.org While the precise mechanism by which Sygethin modulates these pathways is not fully elucidated, its uterotonic action suggests an influence on one or more key regulatory points, such as ion channel activity or intracellular calcium mobilization. ukrbiochemjournal.org

In addition to stimulating contractions, Sygethin is also reported to improve placental blood circulation, which is beneficial in preventing fetal hypoxia. drugfuture.com This secondary effect may be related to its influence on the vascular smooth muscle within the placental bed, though the specific signaling pathways involved have not been detailed.

The known pharmacological effects of Sygethin are summarized in the table below.

| Pharmacological Effect | Tissue/System Affected | Reported Outcome |

| Stimulation of Rhythmic Contractions | Myometrium (Uterine Muscle) | Increased uterine contractile activity drugfuture.com |

| Improvement of Blood Circulation | Placenta | Enhanced placental blood flow drugfuture.com |

Interactive Data Table:

| Pharmacological Effect | Tissue/System Affected | Reported Outcome |

|---|---|---|

| Stimulation of Rhythmic Contractions | Myometrium (Uterine Muscle) | Increased uterine contractile activity drugfuture.com |

| Improvement of Blood Circulation | Placenta | Enhanced placental blood flow drugfuture.com |

In Vitro Biological Activities of this compound

Cell-Based Assays for Efficacy and Selectivity

Despite its documented in vivo effects, detailed reports from specific in vitro cell-based assays to quantify the efficacy and selectivity of this compound are scarce in the available literature. Such assays would be instrumental in determining concentration-response relationships, confirming the lack of activity on specific off-targets (like estrogen receptors), and further elucidating the molecular mechanisms initiated by the compound in a controlled cellular environment. Studies comparing its activity in myometrial cells versus other smooth muscle cell types or non-muscle cells would be required to formally establish its selectivity profile.

Based on a comprehensive search of available scientific literature, there is no preclinical or in vivo research data specifically associated with a compound named "this compound." It is possible that this is a typographical error, a proprietary name not widely used in public research, or a very new compound that has not yet been described in published studies.

Therefore, it is not possible to provide the requested article with detailed research findings for the specified sections and subsections. The scientific community has not published data on the antimicrobial, anti-inflammatory, antioxidant, immunomodulatory, or antiproliferative effects of a compound with this name. Similarly, no in vivo efficacy assessments in disease models for "this compound" are available.

Further clarification of the compound's name or its chemical structure (e.g., CAS number or IUPAC name) would be necessary to conduct a more targeted and potentially successful literature search.

In Vivo Studies of this compound in Non-Human Models

Evaluation of Specific Biological Responses (e.g., lack of estrogen-type activity similar to hexestrol)

To characterize the specific biological effects of a compound, a variety of in vitro and in vivo assays are employed. For a compound that might interact with hormonal pathways, it would be important to assess its estrogenic activity. This can be done using in vitro assays that measure binding to estrogen receptors or transactivation of estrogen-responsive genes. nih.govnih.gov In vivo studies, such as the uterotrophic assay in rodents, can provide definitive evidence for or against estrogen-like effects. nih.gov A comparison with a known estrogenic compound like hexestrol would help to contextualize the findings. The absence of such activity would be a key differentiating feature of the compound's pharmacological profile.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. wikipedia.org

Systematic Modification and Activity Correlation

SAR studies involve the synthesis of a series of analogues of the lead compound, in this case, this compound. nih.gov These analogues would have systematic modifications to different parts of the molecule. For example, functional groups could be altered, substituted, or removed. Each new analogue would then be tested for its biological activity. By correlating the changes in chemical structure with the observed changes in activity, researchers can identify the key structural features (pharmacophore) responsible for the compound's effects. youtube.com

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org In QSAR modeling, various molecular descriptors (physicochemical, electronic, and steric properties) are calculated for each analogue. nih.gov Statistical methods are then used to develop a predictive model that can estimate the biological activity of new, unsynthesized compounds. wikipedia.orgnih.govnih.gov This approach helps in prioritizing the synthesis of the most promising analogues, thereby saving time and resources. wikipedia.orgnih.govnih.gov

Ligand-Based and Structure-Based Drug Design Principles

Modern drug design often employs two complementary strategies: ligand-based and structure-based design.

Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules that are known to interact with the target. By analyzing the common structural features of these active ligands, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity and can be used to design new molecules with improved properties.

Structure-Based Drug Design: When the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR spectroscopy), structure-based drug design can be employed. This powerful technique involves docking potential drug candidates into the binding site of the target protein to predict their binding affinity and mode of interaction. This allows for the rational design of molecules that fit precisely into the binding site, leading to higher potency and selectivity.

Analytical Methodologies for Sygethin Free Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the selective separation and precise quantification of synthetic estrogens from various matrices. High-performance liquid chromatography and gas chromatography are the most prominently utilized techniques, each with specific advantages depending on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely adopted method for the analysis of non-steroidal estrogens like dienestrol. nih.gov Its application spans from drug substance analysis to determination in various dosage forms. nih.gov A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A typical HPLC method for a related compound, dienestrol, employs a reversed-phase medium coupled with UV spectrophotometric detection at 254 nm. nih.gov The inclusion of an internal standard, such as biphenyl, is a standard practice to ensure accuracy and precision. nih.gov The linearity of the HPLC system's response is a critical parameter, with studies showing a linear correlation over a concentration range of 50-200% of the labeled amount of dienestrol. nih.gov The simplicity, speed, and sensitivity of HPLC methods permit the direct analysis of single-dose quantities. nih.gov

Table 1: Illustrative HPLC Parameters for Dienestrol Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Solvent mixture (e.g., acetonitrile/water) |

| Detector | UV Spectrophotometer |

| Detection Wavelength | 254 nm |

| Internal Standard | Biphenyl |

| Flow Rate | Approx. 2 mL/min |

This table is illustrative of methods used for dienestrol, a related synthetic estrogen.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers high sensitivity and specificity for the analysis of synthetic estrogens. However, due to the low volatility of these phenolic compounds, a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis. nih.govnih.gov

For instance, a method for the detection of dienestrol, alongside diethylstilbestrol (B1670540) and hexestrol (B1673224), involves derivatization using pentafluorobenzyl bromide. nih.gov This process enhances the volatility and detectability of the analytes. The resulting derivatives can be detected at sub-picogram levels using GC with negative-ion chemical ionization mass spectrometry (GC-NICI-MS), highlighting the exceptional sensitivity of this technique. nih.gov

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of synthetic estrogens, offering high-resolution separations and minimal sample consumption. nih.govacs.org While specific applications for Sygethin free acid are not detailed in the literature, methods for other synthetic estrogens like fosfestrol (B1227026) demonstrate the potential of CE. nih.gov

In a study on fosfestrol, a capillary electrophoretic method was developed for its determination in pharmaceutical formulations. nih.gov The optimized conditions included a 10 mM sodium tetraborate (B1243019) solution as the carrier electrolyte and a driving voltage of 30 kV. nih.gov Detection was carried out by monitoring the absorbance at 240 nm. nih.gov This method demonstrated good linearity and precision, with a limit of detection of 1 mgL⁻¹. nih.gov Furthermore, CE coupled with time-of-flight mass spectrometry (CE-TOF/MS) has been shown to be a promising strategy for the comprehensive profiling of free and conjugated estrogens in biological samples. acs.org

Spectroscopic Methods for Quantitative Analysis

Spectroscopic techniques are invaluable for the quantitative analysis of synthetic estrogens, providing rapid and cost-effective alternatives to chromatographic methods for certain applications.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of compounds containing chromophores, such as the aromatic rings present in synthetic estrogens. The principle of this technique relies on the measurement of light absorption at a specific wavelength.

For related synthetic estrogens, UV spectrophotometric methods have been developed and validated for their determination in pharmaceutical dosage forms. scielo.bramazonaws.com For example, a derivative UV spectrophotometric method for estradiol (B170435) valerate (B167501) in tablets has been established, with determinations made at 270 nm. scielo.br The development of such methods requires careful validation, including specificity, linearity, precision, and accuracy, to ensure reliable results. scielo.br The maximum absorption wavelength (λmax) is a key parameter; for fosfestrol in a methanol (B129727) and water mixture, the λmax is observed at 243 nm. amazonaws.com

Table 2: Example of Linearity Data for a UV Spectrophotometric Method

| Analyte Concentration (µg/mL) | Absorbance |

|---|---|

| 5 | Value |

| 10 | Value |

| 20 | Value |

| 30 | Value |

This table illustrates the type of data generated to establish linearity for a UV spectrophotometric method for a synthetic estrogen like fosfestrol. amazonaws.com

Fluorescence Spectroscopy

Fluorescence spectroscopy offers a highly sensitive method for the analysis of fluorescent compounds. While native synthetic estrogens may exhibit some fluorescence, derivatization with fluorescent labels can significantly enhance detection limits.

The application of fluorescence in estrogen analysis is exemplified by "Estradiol Glow," a fluorescently labeled 17-ß-Estradiol. jenabioscience.com This approach allows for the analysis of steroid uptake and transport in real-time and can be used as a tracer in immunoassays. jenabioscience.com The spectroscopic properties of such fluorescent derivatives are critical, with specific excitation (λexc) and emission (λem) wavelengths. For Estradiol Glow, these are λexc 501 nm and λem 596 nm in ethanol. jenabioscience.com This highlights the potential for developing highly sensitive fluorescence-based assays for synthetic estrogens.

Electrochemical Methods for Detection

Electrochemical methods offer high sensitivity and are well-suited for the analysis of electroactive compounds. For a molecule like this compound, these techniques could provide a direct and efficient means of quantification.

Potentiometric Titrations (e.g., for free acid determination in complex solutions)

Potentiometric titration is a fundamental technique for determining the concentration of an acidic substance in a solution. medkoo.comnih.govresearchgate.net For this compound, which possesses two sulfonic acid groups, this method would be highly effective for quantifying its concentration.

The procedure involves titrating a solution of this compound with a standardized strong base, such as sodium hydroxide. youtube.com The change in potential (or pH) is monitored using a pH meter with a glass electrode as the titrant is added. medkoo.comresearchgate.net A sharp change in potential signifies the equivalence point, where the acid has been completely neutralized by the base. nih.gov For a diprotic acid like this compound, two distinct equivalence points may be observed if the pKa values of the two sulfonic acid groups are sufficiently different. This technique is particularly useful in complex or colored solutions where visual indicators are ineffective. researchgate.net In solutions containing other hydrolyzable ions, complexing agents can be added to mask interference and ensure accurate determination of the free acid. youtube.com

Table 1: Theoretical Potentiometric Titration Parameters for this compound

| Parameter | Description |

| Analyte | This compound |

| Titrant | 0.1 M Sodium Hydroxide (NaOH) |

| Indicator Electrode | Glass pH Electrode |

| Reference Electrode | Saturated Calomel or Ag/AgCl |

| Endpoint Detection | Sharp inflection in pH vs. Volume curve |

Voltammetric Techniques

Voltammetry measures the current in an electrochemical cell as the potential is varied. These techniques are highly sensitive and can be used for trace-level analysis. While the core structure of Sygethin may not be inherently electroactive in the typical potential window, derivatization or indirect methods could be employed. However, without specific studies, its voltammetric behavior remains theoretical.

If the molecule were oxidizable or reducible, techniques like cyclic voltammetry (CV) could be used to study its redox processes, while differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) would be suitable for quantitative analysis due to their enhanced sensitivity and discrimination against background currents. These methods are valuable for analyzing complex mixtures and can detect analytes at micromolar or even lower concentrations.

Method Validation for Precision, Accuracy, and Robustness

Any analytical method developed for this compound must undergo rigorous validation to ensure its reliability and suitability for its intended purpose. Validation is performed in accordance with guidelines from bodies like the International Conference on Harmonisation (ICH). The key validation parameters include:

Precision : Assesses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.

Accuracy : Measures the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a standard reference material) and calculating the percent recovery.

Robustness : Demonstrates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, temperature, flow rate). This provides an indication of its reliability during normal usage.

Linearity : The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically evaluated by a linear regression analysis.

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.

Table 2: Typical Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Precision (%RSD) | ≤ 2% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Linearity (R²) | ≥ 0.999 |

| Robustness | No significant impact on results |

Bioanalytical Method Development for Biological Matrices (non-human)

To study the pharmacokinetics or disposition of this compound in non-human biological systems, a validated bioanalytical method is essential. Such methods are typically developed for matrices like plasma, urine, or tissue homogenates.

The development process involves several key stages:

Sample Preparation : This is a critical step to remove interfering substances (e.g., proteins, salts, lipids) from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation : High-performance liquid chromatography (HPLC) is the most common technique for separating the analyte from endogenous matrix components. A reversed-phase C18 column is often the first choice for separating organic molecules.

Detection : Mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalytical detection due to its high sensitivity and selectivity. It allows for the quantification of analytes at very low concentrations (ng/mL or pg/mL).

Validation of a bioanalytical method includes the parameters mentioned in section 5.4, with additional experiments to assess matrix effects, stability (freeze-thaw, short-term, long-term), and extraction recovery.

Future Research Directions and Potential Academic Applications

Exploration of Novel Therapeutic Avenues for Sygethin Free Acid (non-human)

Given its established presence in life science and biology studies, the exploration of novel therapeutic avenues for this compound, particularly in non-human biological systems, represents a significant research frontier ontosight.ai. Initial findings indicate that Sygethin does not exhibit estrogenic activity, differentiating it from structurally related compounds researchgate.net. This absence of a common hormonal effect opens doors to investigating alternative biological activities. Researchers could focus on its interactions with specific enzymes, receptors, or cellular pathways that are distinct from those modulated by steroidal compounds. Potential areas of inquiry could include its role as an anti-inflammatory agent, an antimicrobial compound, or a modulator of specific physiological processes in animal models or in vitro cellular systems.

Table 1: Hypothetical In Vitro Screening Results for this compound

| Assay Type | Target/Pathway | Observed Effect (Hypothetical) | Potential Mechanism of Action |

| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Moderate Inhibition | Competitive Binding |

| Cellular Viability | Bacterial Cultures (Gram-pos) | Dose-dependent Reduction | Membrane Disruption |

| Receptor Binding | Androgen Receptor (AR) | No Significant Binding | N/A |

| Antioxidant Activity | DPPH Radical Scavenging Assay | Weak Scavenging Activity | Electron Donation |

Development of Advanced Delivery Systems for this compound

The successful application of any bioactive compound often hinges on its effective delivery to the target site. Research into advanced delivery systems for this compound is crucial for optimizing its bioavailability and efficacy. Given its sulfonic acid moieties, which can influence solubility and membrane permeability, novel encapsulation and formulation strategies are warranted. This could involve the development of nanoscale delivery vehicles such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, designed to improve its pharmacokinetic profile, reduce potential degradation, and enhance targeted delivery. Studies on sustained-release formulations or prodrug strategies that temporarily mask the acidic groups could also be explored to improve absorption and distribution in biological systems.

Mechanistic Insights into Long-Term Biological Effects

Understanding the long-term biological effects of this compound requires in-depth mechanistic studies. This involves elucidating its precise interactions at the molecular and cellular levels over extended periods. Research could focus on chronic exposure studies in relevant in vitro models or lower organisms to identify any subtle, cumulative effects on cellular processes, gene expression, or metabolic pathways. Investigations into its potential for accumulation in tissues, its metabolic fate, and the nature of any resulting metabolites are also critical to fully characterize its long-term biological footprint. Such studies would leverage advanced analytical techniques to track the compound and its derivatives within complex biological matrices.

This compound in Combination with Other Bioactive Compounds

The potential for this compound to act synergistically or additively with other bioactive compounds presents a compelling area for future research. Combinatorial studies could explore its use alongside existing therapeutic agents or natural compounds to enhance desired effects or mitigate undesirable ones. For instance, if this compound exhibits mild anti-inflammatory properties, combining it with other known anti-inflammatory agents might lead to a more potent and balanced therapeutic outcome. Research would involve systematic screening of various combinations, followed by detailed in vitro and in vivo studies to characterize the nature of the interactions (synergistic, additive, or antagonistic) and the underlying mechanisms.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of omics technologies (genomics, proteomics, metabolomics) will be instrumental in gaining a comprehensive understanding of this compound's biological impact.

Genomics: Studying changes in gene expression profiles (transcriptomics) in response to this compound exposure can reveal affected pathways and potential cellular responses.

Proteomics: Analyzing alterations in protein expression and post-translational modifications can provide insights into the compound's direct and indirect protein targets and functional consequences.

Green Synthesis Scale-Up and Process Optimization

As interest in this compound grows, research into green synthesis methods and process optimization for its large-scale production becomes paramount. Current synthetic routes may involve harsh reagents or generate significant waste. Future research should focus on developing environmentally benign synthetic pathways, utilizing sustainable catalysts, renewable feedstocks, and solvent-free or aqueous reaction conditions. Optimization efforts would also aim to improve reaction yields, reduce energy consumption, and simplify purification processes, thereby making the production of this compound more economically viable and ecologically responsible for potential industrial applications.

Computational Drug Discovery and Lead Optimization Based on this compound Scaffold

The unique chemical scaffold of this compound makes it an interesting candidate for computational drug discovery and lead optimization. In silico methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can be employed to predict its interactions with various biological targets and to identify structural modifications that could enhance its desired properties or reduce undesired ones. Researchers could use the this compound structure as a starting point to design and virtually screen libraries of analogous compounds, predicting their binding affinities and biological activities. This computational approach can significantly accelerate the discovery of novel compounds with improved therapeutic potential, guiding future synthetic efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.